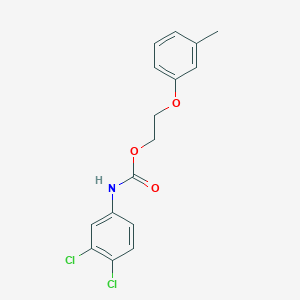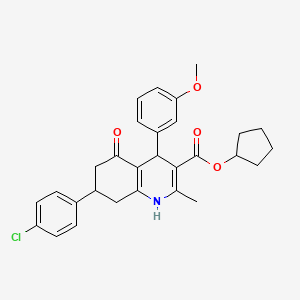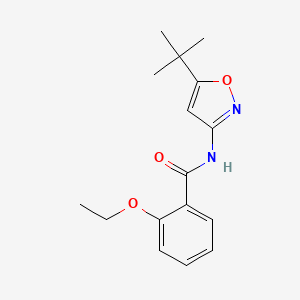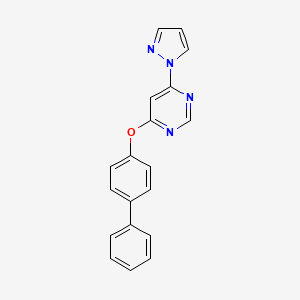
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been shown to possess unique biochemical and physiological effects that make it an attractive target for further research.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves the modulation of several signaling pathways that are involved in various cellular processes. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects that make it an attractive target for further research. This compound has been shown to increase the levels of glutathione, an important antioxidant that plays a critical role in the regulation of oxidative stress. Additionally, this compound has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has several advantages as a research tool. This compound is highly stable and has been shown to possess low toxicity, making it suitable for use in a variety of in vitro and in vivo experiments. Additionally, the synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable research tool.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require multiple administrations to achieve therapeutic effects. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. One potential area of research is the development of novel therapeutic strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, the optimization of the synthesis of this compound may lead to the development of new compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride to form the intermediate 1-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-15-9-13(10-16(12-15)28-2)19(24)22-7-5-21(6-8-22)18-4-3-14(23(25)26)11-17(18)20/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECUEGDJBFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)



![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)






![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)